Product packaging for Basic Brown 4(Cat. No.:CAS No. 8052-76-4)

Basic Brown 4

Cat. No.: B12351351
CAS No.: 8052-76-4
M. Wt: 461.4 g/mol
InChI Key: WLKAMFOFXYCYDK-UHFFFAOYSA-N
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Description

Bismarck Brown Y (C.I. 21000, Basic Brown 1) is a cationic, metachromatic diazo dye with a long history of use in biological research and histology . As a mixture of closely related compounds, it was one of the earliest azo dyes discovered, first described in 1863 and named after the German chancellor Otto von Bismarck . In research applications, Bismarck Brown Y is primarily utilized for staining acid mucins yellow and mast cell granules a distinct brown color in tissue specimens . It is also a recognized constituent of Papanicolaou's EA solutions, which are critical for analyzing cervical and other smears . Beyond these common uses, it has been employed to stain cartilage in bone specimens and has served as one of Kasten's Schiff-type reagents in both the periodic acid-Schiff (PAS) stain for cellulose and the Feulgen stain for DNA . The dye is also a subject of ongoing environmental research, particularly in studies focused on the enzymatic decolorization of wastewater using peroxidase from Armoracia rusticana (Horseradish) and the development of adsorption methods using industrial biomass waste to remove the dye from effluents . Bismarck Brown Y is soluble in both water and ethanol . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N8.2ClH<br>C21H26Cl2N8 B12351351 Basic Brown 4 CAS No. 8052-76-4

Properties

IUPAC Name

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKAMFOFXYCYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063861
Record name 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-66-9, 8052-76-4
Record name C.I. 21010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bismarck Brown
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC BROWN 4
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Reagents

  • Diazotization : Conducted at 0–5°C using hydrochloric acid (HCl) and sodium nitrite (NaNO₂).
  • Coupling : Performed in aqueous HCl at 25°C, with stoichiometric excess of phenylenediamine to ensure complete oligomerization.
  • Product Isolation : The crude dye is washed with distilled water to remove unreacted Fe³⁺ (verified via potassium ferrocyanide testing).

Key Reaction:
$$
\text{(H}2\text{N)}2\text{C}6\text{H}4 + 2 \text{HNO}2 \xrightarrow{\text{HCl}} [\text{C}6\text{H}4(\text{N}2)2]^{2+} \xrightarrow{\text{(H}2\text{N)}2\text{C}6\text{H}4} [(\text{H}2\text{N})2\text{C}6\text{H}3\text{N}2]2\text{C}6\text{H}_4
$$
This method yields a mixture of oligomers with varying degrees of polymerization, influencing the dye’s shade and solubility.

Modern Oligomerization and Polymerization Techniques

Recent advancements focus on modifying Bismarck Brown’s structure to enhance functionality. For instance, oligomerization with luminol introduces conjugated systems, reducing the HOMO-LUMO gap for sensor applications.

Catalyzed Polymerization

  • Catalyst : Ferric chloride (FeCl₃) at −5°C.
  • Solvents : Aqueous HCl mixed with dimethylformamide (DMF).
  • Product Characteristics :
    • Bandgap reduction from 3.2 eV (pure luminol) to 2.1 eV (BB-luminol oligomer).
    • Enhanced Li⁺ detection limit of $$5.1 \times 10^{-6}$$ M.

Optimized Protocol:

  • Dissolve Bismarck Brown (1 g, 2.3 mmol) in 25 mL 2 M HCl.
  • Add luminol (1 g, 5.6 mmol) in DMF.
  • Introduce FeCl₃ (1 g, 6.0 mmol) and stir at −5°C for 2 h.

Industrial-Scale Preparation Methods

Patents describe scalable processes for paper dyeing, emphasizing solubility and lightfastness. For example, EP 2457957 B1 details symmetrical azo dyes synthesized via tetra-azotization and sequential coupling.

Key Industrial Parameters

Parameter Condition Source
Diazotization Agent Nitrosyl sulfuric acid
Coupling Temperature 55–60°C
Dye Concentration Up to 35% (w/w) in aqueous solution
Stabilizers Sulfamic acid, formic acid

Example Formulation (US3310362A):

  • Bismarck Brown R Base: 25%
  • Sulfamic acid: 15%
  • Acetic acid: 8%
  • Water: 51.5%.

Formulation and Stabilization of Concentrated Dye Solutions

Stable liquid formulations require acid modifiers to prevent precipitation. Sulfamic acid (10–20%) and alkanoic acids (5–15%) maintain solubility at concentrations ≤35%.

Application-Specific Preparation Protocols

Wastewater Treatment Adsorbents

Tungsten oxide nanorods ($$ \text{W}5\text{O}{14} $$) functionalized with Bismarck Brown R achieve 98% dye removal at pH 7 and 30°C.

Adsorption Conditions:

  • Adsorbent dose: 2.0 g/L
  • Contact time: 90 min
  • Capacity: 17.84 mg/g (Langmuir model).

Electrochemical Sensors

Nitrogen-modified reduced graphene oxide (N-rGO) synthesized with Bismarck Brown exhibits selective dopamine detection (LOD: 0.12 μM).

Chemical Reactions Analysis

Types of Reactions: Bismarck Brown undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bismarck Brown involves its ability to bind to specific biological molecules. The dye interacts with acid mucins and other cellular components, leading to a color change that allows for the visualization of these structures under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to the binding and staining of these molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Property Bismarck Brown Y Solvent Brown 12 Solvent Brown 41 Safranin T
CAS No. 1052-38-6 4482-25-1 1052-38-6 477-73-6
Formula C₁₈H₁₈N₈·2HCl C₂₁H₂₄N₈ C₁₈H₁₈N₈ C₂₀H₁₉ClN₄
Molecular Weight 419.32 g/mol 388.47 g/mol 346.39 g/mol 350.85 g/mol
Solubility Water, ethanol Ethanol, acetone Organic solvents Water, ethanol
Stability Stable; reacts with HNO₃ Poor in 5% Na₂CO₃/HCl Heat-stable Stable in acidic conditions
  • Key Differences :
    • Bismarck Brown Y is a dihydrochloride salt, while Solvent Brown 41 is a neutral bisazo compound .
    • Solvent Brown 12 (C.I. 21010:1) has a larger molecular structure with methyl substituents, reducing water solubility compared to Bismarck Brown Y .
    • Safranin T , a phenazine dye, lacks azo groups but shares cationic properties, enabling similar decolorization pathways .

Degradation and Environmental Impact

  • Decolorization Efficiency :
    • Bismarck Brown Y requires lower activation energy (Ea) in Fe²⁺/H₂O₂ systems (23% reduction with ascorbic acid) compared to Safranin T .
    • Fe³⁺/H₂O₂ systems show 69% higher Ea for Bismarck Brown Y than Fe²⁺ systems, indicating higher energy barriers .
  • Photocatalytic Performance: Hollow ZnO/Mn-ZIF-67 composites outperform pure ZnO in degrading Bismarck Brown R due to Z-scheme charge transfer . Solvent Brown 12 exhibits poor biodegradability, similar to Bismarck Brown, but higher thermal stability .
  • Toxicity : Bismarck Brown Y’s oxidized derivatives (e.g., C₁₅H₁₅N₄O⁺) are mutagenic, while Solvent Brown 41’s aquatic toxicity is less documented .

Research Findings and Industrial Relevance

Adsorption : Modified chitosan removes Bismarck Brown R (qₘₐₓ = 92 mg/g) more effectively than Eosin Y due to electrostatic interactions .

Catalysis: ZnO/Mn-ZIF-67 achieves 89.5% Bismarck Brown R degradation, surpassing Mn-ZIF-67 (45%) and ZnO (60%) .

Environmental Persistence : Bismarck Brown’s degradation products (e.g., formaldehyde adducts) persist in wastewater, complicating treatment .

Q & A

Q. How should researchers address missing or incomplete datasets in Bismarck Brown studies?

  • Methodological Answer : Apply multiple imputation or maximum likelihood estimation for missing data. For outliers, use Grubbs’ test or leverage replication studies to confirm anomalies. Clearly document limitations in supplementary files .

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